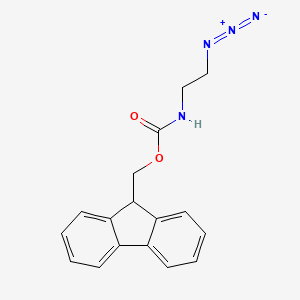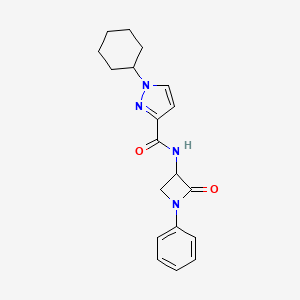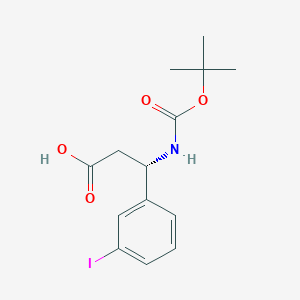
Fmoc-EDA-N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-EDA-N3 is a reagent that contains an Azide group . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Synthesis Analysis
Fmoc-EDA-N3 is a part of the Fmoc protected single amino acids (Fmoc-SAAs) family . The synthesis of Fmoc-SAAs has attracted great interest due to their ease of synthesis and applications as functional materials . The synthesis of Fmoc-EDA-N3 involves the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of Fmoc-EDA-N3 is C17H16N4O2 . The compound is known for its unique properties, which make it a versatile chemical compound utilized in scientific research.Chemical Reactions Analysis
Fmoc-EDA-N3 can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Fmoc-EDA-N3 is a white crystalline powder with a melting point of 99 - 101 °C . It should be stored at 2 - 8 °C .Wissenschaftliche Forschungsanwendungen
Ambidextrous Gelation
Fmoc-EDA-N3 has been explored as a low molecular weight gelator (LMWG). Unlike other Fmoc-functionalized amino acids, it exhibits pH-controlled ambidextrous gelation. This means it can form hydrogels at different pH values as well as organogels. The self-assembly of Fmoc-EDA-N3 is driven by aromatic π–π stacking and hydrogen bonding interactions. These gels have several advantages:
Self-Supporting Hydrogels
Fmoc-EDA-N3 belongs to a class of Fmoc-modified amino acids and peptides that self-assemble and form hydrogels in aqueous solutions. Its inherent hydrophobicity and aromaticity contribute to gelation. Researchers have investigated its gelation behavior using biophysical techniques .
Bio-Inspired Materials
The Fmoc moiety in Fmoc-EDA-N3 imparts hydrophobic and aromatic properties. These features make it an interesting building block for bio-inspired materials. Researchers have explored its potential in designing novel materials for various applications .
Sensor Platforms
The pH-responsive behavior of Fmoc-EDA-N3 hydrogels could be harnessed for sensor applications. By incorporating specific analyte-sensitive moieties, these gels may serve as platforms for detecting environmental changes or biomolecules.
Wirkmechanismus
Target of Action
Fmoc-EDA-N3 is a click chemistry reagent . It contains an Azide group and primarily targets molecules containing Alkyne groups . The interaction between the Azide group in Fmoc-EDA-N3 and the Alkyne group in the target molecule forms the basis of its action .
Mode of Action
Fmoc-EDA-N3 interacts with its targets through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) . This reaction involves the Azide group in Fmoc-EDA-N3 and the Alkyne group in the target molecule . Additionally, Fmoc-EDA-N3 can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-EDA-N3 is the azide-alkyne cycloaddition reaction . This reaction is a type of click chemistry, a term that refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give very high yields .
Result of Action
The result of Fmoc-EDA-N3’s action is the formation of a covalent bond between the Azide group in Fmoc-EDA-N3 and the Alkyne group in the target molecule . This bond formation can be used to modify or label molecules, making Fmoc-EDA-N3 a valuable tool in various fields, including drug discovery .
Action Environment
The action of Fmoc-EDA-N3 is influenced by several environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction requires the presence of copper . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficiency of the reaction .
Zukünftige Richtungen
Fmoc-EDA-N3, as a part of the Fmoc protected single amino acids (Fmoc-SAAs) family, has shown potential in various scientific fields . The ability to control the morphologies resulting from self-assembly of Fmoc-SAAs can lead to the design of distinct micro/nanostructures through a bottom-up approach . This can be tuned by control of the environmental parameters .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-21-20-10-9-19-17(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOHZKBHUFSLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-EDA-N3 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2488347.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)

![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)


![6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488360.png)


![N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2488366.png)

